molecular formula C16H15ClN2O2 B2877113 1-(chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole CAS No. 625109-32-2

1-(chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2877113
CAS No.: 625109-32-2
M. Wt: 302.76
InChI Key: FEAFLXHCENKXOH-UHFFFAOYSA-N
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Description

The compound “1-(chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a chloroacetyl group, a 2-furyl group, and a 4-methylphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and possibly its solubility in certain solvents .

Scientific Research Applications

Synthesis and Characterization The synthesis and characterization of N-acetyl pyrazole derivatives have been extensively studied, leading to a better understanding of their chemical properties and potential biological applications. These derivatives have been synthesized through various chemical reactions, and their structures were confirmed using techniques like elemental analysis, Infrared, 1H-NMR, 13C-NMR spectroscopy, and Mass spectroscopy. The study on these compounds revealed significant antibacterial and antifungal activities, highlighting their importance in medicinal chemistry (Dhaduk & Joshi, 2022).

Antimicrobial and Antioxidant Activities Further research into the antimicrobial and antioxidant properties of pyrazoline derivatives carrying the furyl moiety has been conducted. These studies have led to the discovery of novel compounds with promising antimicrobial and antioxidant activities. Such activities make these compounds potential candidates for developing new therapeutic agents (Altalbawy, 2013); (Jois, Kalluraya, & Girisha, 2014).

Enzyme Inhibition Compounds synthesized from 1-(chloroacetyl)-3-(2-furyl)-5-aryl-2-pyrazolines have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research provides insights into the development of new cholinesterase inhibitors, which could have significant implications for treating diseases like Alzheimer's (Altıntop, Özdemir, Kaplancıklı, Turan-Zitouni, Temel, & Çiftçi, 2013).

Properties

IUPAC Name

2-chloro-1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-4-6-12(7-5-11)13-9-14(15-3-2-8-21-15)19(18-13)16(20)10-17/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAFLXHCENKXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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